molecular formula C24H42O21 B147801 GLUCÓGENO CAS No. 9005-79-2

GLUCÓGENO

Número de catálogo B147801
Número CAS: 9005-79-2
Peso molecular: 666.6 g/mol
Clave InChI: BYSGBSNPRWKUQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Icodextrin has a wide range of applications in various fields :

    Chemistry: Used as a colloid osmotic agent in peritoneal dialysis solutions.

    Biology: Helps in reducing post-surgical adhesions by preventing tissues from sticking together.

    Medicine: Used in peritoneal dialysis for patients with end-stage renal disease. It helps in ultrafiltration and waste removal from the blood.

    Industry: Employed in the production of biocompatible dialysis solutions and other medical applications.

Direcciones Futuras

The potential of using inhibitor-based therapies to fight diabetes has gained scientific momentum . The use of specific mouse models targeting intestinal gluconeogenesis should allow us to identify several metabolic functions that could be controlled by protein diets . These data could be the basis of novel nutritional strategies targeting the serious metabolic consequences of both obesity and diabetes .

Análisis Bioquímico

Biochemical Properties

Glycogen plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including glycogen synthase for its synthesis and glycogen phosphorylase for its degradation . These interactions are essential for maintaining glucose homeostasis .

Cellular Effects

Glycogen significantly influences cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in the liver, glycogen breakdown provides glucose during periods of fasting to maintain blood glucose levels .

Molecular Mechanism

At the molecular level, glycogen exerts its effects through binding interactions with biomolecules and changes in gene expression . For example, the activation of glycogen phosphorylase leads to glycogen breakdown, providing glucose units for energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycogen can change over time. Its stability and degradation are crucial factors in long-term cellular function studies .

Dosage Effects in Animal Models

The effects of glycogen vary with different dosages in animal models. High doses of glycogen can lead to glycogen storage diseases, which result in dysfunction in the liver, muscle, heart, kidney, and/or brain .

Metabolic Pathways

Glycogen is involved in several metabolic pathways. It interacts with enzymes like glycogen synthase and glycogen phosphorylase, affecting metabolic flux and metabolite levels .

Transport and Distribution

Glycogen is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Glycogen is primarily localized in the cytoplasm in a form of granules, and its activity or function can be influenced by various factors, including targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Icodextrin is synthesized through the hydrolysis of corn starch. The process involves the following steps :

    Hydrolysis: Corn starch is hydrolyzed using an acid solution with a concentration of 0.3%-1.5% at a temperature of 90-95°C for 1-2 hours.

    Neutralization: The hydrolysis product is neutralized to a pH of 5-7.

    Decolorization: The product is cooled to 55-60°C, and activated carbon is added for decoloration.

    Filtration and Drying: The filtrate is subjected to ultrafiltration and drying to obtain icodextrin.

Industrial Production Methods: The industrial production of icodextrin follows a similar process but on a larger scale. The method ensures a high-quality product suitable for mass production .

Análisis De Reacciones Químicas

Types of Reactions: Icodextrin primarily undergoes hydrolysis reactions. It is broken down into oligosaccharides by the enzyme alpha-amylase .

Common Reagents and Conditions:

Major Products: The primary products of icodextrin hydrolysis are oligosaccharides, which are further metabolized and excreted via the kidneys .

Propiedades

IUPAC Name

2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSGBSNPRWKUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864156
Record name Hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Glycogen
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14445
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Icodextrin is a starch-derived, water-soluble glucose polymer linked by alpha (1-4) and alpha (1-6) glycosidic bonds with an average molecular weight between 13,000 and 19,000 daltons. It functions as a colloid osmotic agent to achieve ultrafiltration during long (12-16 hour) peritoneal dialysis dwells. In other words it helps clean waste out of the body when the kidneys are not functioning properly. Icodectrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration through the dwell. This is due to the fact that the polymer is minimially absorbed across the peritoneal membrane. Icodextrin achieves superior fluid removal compared with glucose-based dialysates., EXTRANEAL is an isosmotic peritoneal dialysis solution containing glucose polymers (icodextrin) as the primary osmotic agent. Icodextrin functions as a colloid osmotic agent to achieve ultrafiltration during long peritoneal dialysis dwells. Icodextrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration throughout the dwell. Like other peritoneal dialysis solutions, EXTRANEAL also contains electrolytes to help normalize electrolyte balance and lactate to help normalize acid-base status., Fluids commonly used for peritoneal dialysis hold poor biocompatibility vis a vis the peritoneal membrane, basically due to the presence of osmotic agents. When rat mesothelium was exposed to glucose-enriched dialysis solutions for 2 hr in vivo, an early and short-lived acceleration of cell life cycle was observed, which, after 30 d of exposure, resulted in a depopulated monolayer of senescent cells. These changes appear to result from persistent oxidative stress due to continuous exposure to high concentration of glucose and to substances generated by the Maillard reaction. Long-term exposure (30 d) of the peritoneal mesothelium to 7.5% icodextrin resulted in a depopulated monolayer consisting mostly of senescent cells, which, additionally, showed atypical nuclear changes and atypical mitosis suggesting DNA damage. These changes coincided with substantial lipid peroxidation, starting immediately after the introduction of the icodextrin solution into the rat's abdominal cavity. So far, the currently used osmotic agents in peritoneal dialysis fluids induce substantial oxidative injury to the exposed monolayer in vivo. Use of high concentrations of glucose results in premature senescence of the exposed cell population. The 7.5% icodextrin dialysis fluid induces through lipid peroxidation substantial genomic damage, which, in turn, sets the biological mechanisms leading to protective cellular suicide in motion.
Details PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003)
Record name Icodextrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003)
Record name Icodextrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

119400-89-4, 337376-15-5, 9005-79-2
Record name β-D-Mannopyranose, O-α-D-galactopyranosyl-(1→6)-O-[β-D-mannopyranosyl-(1→4)]-O-β-D-mannopyranosyl-(1→4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119400-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icodextrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycogen
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Icodextrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Q & A

Q1: What is the primary function of glycogen?

A: Glycogen serves as the primary storage form of glucose in the body. [] Liver glycogen maintains blood glucose levels during fasting, while muscle glycogen fuels muscle contraction during exercise. [, ]

Q2: How does the structure of glycogen influence its metabolism?

A: Glycogen’s highly branched structure allows for rapid glucose release when needed. [, ] Liver glycogen synthetase adds glucose units to glycogen molecules, with the number of glucose units added increasing with the size of the glycogen molecule. [] Muscle phosphorylase, conversely, releases glucose from the outer branches of glycogen, with a consistent release of 1.2 to 1.4 glucose units per outer chain. []

Q3: How does glycogen depletion affect substrate metabolism during exercise?

A: Glycogen depletion leads to a decreased respiratory exchange ratio (RER) during exercise, indicating a shift towards increased fat oxidation. [] Maintaining euglycemia with glucose infusion during exercise counteracts this effect, highlighting the specific role of muscle glycogen depletion in the RER decrease. []

Q4: How does the liver contribute to glycogen metabolism during fasting?

A: During fasting, the liver breaks down glycogen (glycogenolysis) to release glucose, maintaining blood glucose levels. [, , ] In liver-specific glycogen synthase knockout mice, the absence of liver glycogen results in lower fasting plasma glucose and increased expression of gluconeogenic enzymes. []

Q5: What are the consequences of impaired glycogen metabolism?

A: Genetic disorders affecting glycogen metabolism can lead to glycogen storage diseases (GSDs). [] These diseases are characterized by abnormal glycogen accumulation in various tissues, leading to organomegaly, tissue injury, and impaired glucose release. [, ]

Q6: Can manipulating glycogen levels influence the severity of myocardial infarction?

A: While augmenting glucose oxidation with dichloroacetate did not alter infarct size in rabbit hearts, neither did it affect the protective effect of ischemic preconditioning. [] Interestingly, glycogen depletion prior to ischemia did not mimic the infarct-limiting effect of preconditioning. []

Q7: What are the key enzymes involved in glycogen synthesis?

A: Glycogen synthesis involves two key enzymes: glycogenin and glycogen synthase. [] Glycogenin initiates glycogen synthesis by assembling a short glucose primer, while glycogen synthase extends this primer to form the larger glycogen molecule. []

Q8: How do glucose and insulin regulate glycogen synthesis?

A: Glucose is the primary substrate for glycogen synthesis. [, ] Insulin stimulates glycogen synthesis by activating glycogen synthase and promoting glucose uptake in muscle and liver cells. [, , ]

Q9: What role does protein kinase C (PKC) play in glycogen synthesis regulation?

A: Calcium-mobilizing hormones like vasopressin can inhibit glycogen synthase activity partially through a PKC-dependent pathway. [] This suggests a complex interplay between calcium signaling and glycogen metabolism.

Q10: How does AMP-activated protein kinase (AMPK) regulate glycogen metabolism?

A: AMPK, a cellular energy sensor, plays a crucial role in regulating both glycogen synthesis and breakdown. [] During exercise, AMPK activation promotes glucose uptake and fatty acid oxidation, while inhibiting glycogen synthesis through phosphorylation of glycogen synthase. []

Q11: What is the role of protein phosphatase 1 regulatory subunit 3B (PPP1R3B) in glycogen metabolism?

A: PPP1R3B, also known as GL, plays a vital role in regulating hepatic glycogen synthesis. [] Mice with liver-specific deletion of PPP1R3B exhibit reduced glycogen synthase activity and impaired hepatic glycogen storage. []

Q12: What model systems are used to study glycogen metabolism?

A: Researchers utilize various model systems to study glycogen metabolism, including isolated hepatocytes, [, , ] cultured muscle cells (C2C12), [] and animal models like mice and rats. [, , , , ]

Q13: What techniques are employed to measure glycogen content and metabolism?

A: Common techniques include enzymatic assays for glycogen content, [, , ] radioisotope labeling to track glucose incorporation into glycogen, [, ] and NMR spectroscopy to study glycogen structure and dynamics. []

Q14: How is glycogen metabolism affected in glycogen storage disease type III?

A: Glycogen storage disease type III is characterized by a deficiency in the debranching enzyme, amylo-1,6-glucosidase. [, ] This leads to the accumulation of abnormally structured glycogen, particularly in the liver. []

Q15: What are the clinical features of hepatic glycogen synthase deficiency (GSD0)?

A: GSD0, a rare form of GSD, presents with fasting hyperketotic hypoglycemia without hepatomegaly. [] Patients experience daily blood glucose fluctuations, ranging from fasting hypoglycemia to postprandial hyperglycemia and lactic acidemia. []

Q16: How does LEFTY2 protein influence glycogen metabolism in endometrial cancer cells?

A: LEFTY2, a cytokine, upregulates the expression of SGLT1 (a glucose transporter) and GYS1 (glycogen synthase) in endometrial cancer cells. [] This leads to increased glucose uptake and glycogen accumulation, specifically in type 1 endometrial cancer cells. []

Q17: Can platelet-derived growth factor (PDGF) affect glycogen synthesis?

A: PDGF, similar to insulin and EGF, stimulates glycogen synthase activity in 3T3 cells. [] This finding suggests a potential role for PDGF in regulating glycogen metabolism, alongside its established roles in cell growth and proliferation.

Q18: How does hypoxia influence heart glycogen utilization during exercise?

A: Hypoxia, simulated by reduced barometric pressure, significantly alters heart glycogen utilization during exercise. [] While sea level exercise doesn't impact the biphasic heart glycogen response, exercise at a simulated altitude of 3000m initially increases, then decreases, glycogen levels. [] At 5000m, exercise leads to almost complete heart glycogen depletion. []

Q19: What are the potential therapeutic implications of targeting glycogen metabolism?

A: Targeting glycogen metabolism holds promise for treating various diseases, including diabetes, obesity, and muscle disorders. [] Understanding the intricate regulatory mechanisms of glycogen metabolism is crucial for developing effective therapeutic strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.